molecular formula C24H25N5O4 B2990019 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034209-84-0

3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2990019
CAS RN: 2034209-84-0
M. Wt: 447.495
InChI Key: SDTTVJLKNYSIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity Research has highlighted the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound you've mentioned. These derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds exhibited potent cytotoxic properties, with IC50 values less than 10 nM, indicating their potential as cancer therapeutics (Deady et al., 2003).

Antimicrobial Activity The synthesis of novel series integrating quinoline, pyrazole, and benzofuran moieties has been reported, demonstrating significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This research suggests the potential application of such compounds in developing new antibacterial agents (Idrees et al., 2020).

Serotonin Receptor Antagonism for Depression Management Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. These compounds have been pharmacologically evaluated, revealing their potential in managing conditions like depression. The design was based on the pharmacophoric requirements of 5-HT3 receptor antagonists, indicating a methodical approach to targeting specific receptors for therapeutic benefits (Mahesh et al., 2011).

Anticancer Applications A study on pyrazole-3-carboxamide derivatives assessed their antiproliferative activities against various human cancer cell lines. One compound, in particular, exhibited promising cytotoxic activity, indicating its potential as a lead compound in cancer treatment. This research underscores the relevance of such compounds in developing new anticancer drugs (Pirol et al., 2014).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-28-20(12-18(27-28)16-11-15(32-2)8-9-22(16)33-3)23(30)25-14-10-21-24(31)26-17-6-4-5-7-19(17)29(21)13-14/h4-9,11-12,14,21H,10,13H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTTVJLKNYSIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide

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